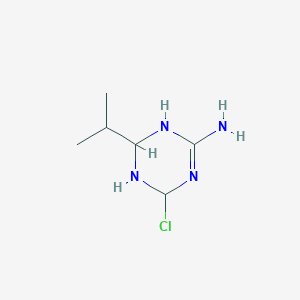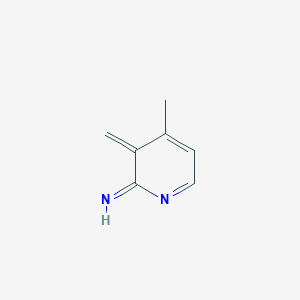![molecular formula C62H64N10O8 B12357162 Methyl (Z)-3-[[[4-[N-methyl-2-(4-methylpiperazin-1-yl)acetamido]phenyl]amino](phenyl)methylene]-2-oxoindoline-6-carboxylate](/img/structure/B12357162.png)
Methyl (Z)-3-[[[4-[N-methyl-2-(4-methylpiperazin-1-yl)acetamido]phenyl]amino](phenyl)methylene]-2-oxoindoline-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (Z)-3-[[4-[N-methyl-2-(4-methylpiperazin-1-yl)acetamido]phenyl]aminomethylene]-2-oxoindoline-6-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amides, piperazines, and indoline derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (Z)-3-[[4-[N-methyl-2-(4-methylpiperazin-1-yl)acetamido]phenyl]aminomethylene]-2-oxoindoline-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Amidation Reactions: The formation of amide bonds between carboxylic acids and amines.
Cyclization Reactions: The formation of indoline rings through intramolecular cyclization.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions, utilizing optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may also be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (Z)-3-[[4-[N-methyl-2-(4-methylpiperazin-1-yl)acetamido]phenyl]aminomethylene]-2-oxoindoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the piperazine ring may yield N-oxide derivatives, while substitution reactions on the aromatic rings may produce various substituted analogs.
Aplicaciones Científicas De Investigación
Methyl (Z)-3-[[4-[N-methyl-2-(4-methylpiperazin-1-yl)acetamido]phenyl]aminomethylene]-2-oxoindoline-6-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl (Z)-3-[[4-[N-methyl-2-(4-methylpiperazin-1-yl)acetamido]phenyl]aminomethylene]-2-oxoindoline-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Methyl (Z)-3-[[4-[N-methyl-2-(4-methylpiperazin-1-yl)acetamido]phenyl]aminomethylene]-2-oxoindoline-6-carboxylate include:
Uniqueness
What sets Methyl (Z)-3-[[4-[N-methyl-2-(4-methylpiperazin-1-yl)acetamido]phenyl]aminomethylene]-2-oxoindoline-6-carboxylate apart from similar compounds is its unique combination of functional groups and structural features
Propiedades
Fórmula molecular |
C62H64N10O8 |
|---|---|
Peso molecular |
1077.2 g/mol |
Nombre IUPAC |
methyl 2-hydroxy-3-[N-[4-[2-[2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carbonyl]oxyethyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate |
InChI |
InChI=1S/C62H64N10O8/c1-67-27-31-70(32-28-67)39-53(73)69(3)47-21-17-45(18-22-47)63-57(41-11-7-5-8-12-41)56-50-26-16-44(38-52(50)66-60(56)76)62(78)80-36-35-72(54(74)40-71-33-29-68(2)30-34-71)48-23-19-46(20-24-48)64-58(42-13-9-6-10-14-42)55-49-25-15-43(61(77)79-4)37-51(49)65-59(55)75/h5-26,37-38,65-66,75-76H,27-36,39-40H2,1-4H3 |
Clave InChI |
YNFBNFINSWJRHH-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OCCN(C6=CC=C(C=C6)N=C(C7=CC=CC=C7)C8=C(NC9=C8C=CC(=C9)C(=O)OC)O)C(=O)CN1CCN(CC1)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


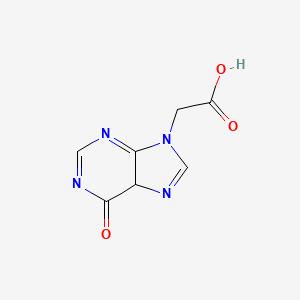
![tert-butyl (3aR,4S,6aS)-3a-fluoro-4-(phenylmethoxycarbonylamino)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B12357086.png)

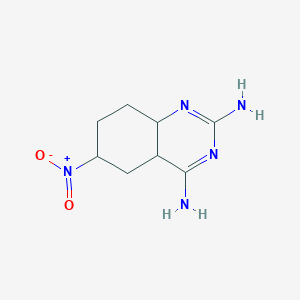

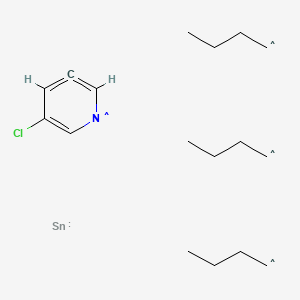
![L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-methyl ester](/img/structure/B12357105.png)

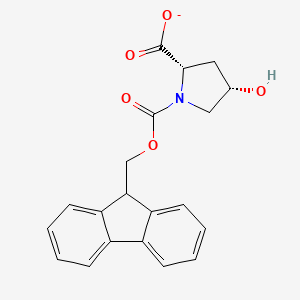

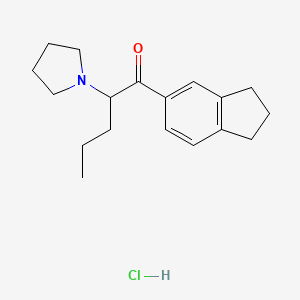
![5-[[5-[2-(3-Aminopropoxy)-6-methoxyphenyl]pyrazolidin-3-yl]amino]pyrazine-2-carbonitrile;dihydrochloride](/img/structure/B12357138.png)
